
Glycinezincsaltdihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine zinc salt dihydrate is a coordination compound formed by the reaction of glycine, an amino acid, with zinc ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. Glycine zinc salt dihydrate is characterized by its crystalline structure and high purity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glycine zinc salt dihydrate typically involves the reaction of glycine with a zinc salt, such as zinc acetate or zinc carbonate, in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps :
Preparation of Solutions: Dissolve glycine in water to form a glycine solution. Prepare a zinc salt solution by dissolving zinc acetate or zinc carbonate in water.
Reaction: Slowly add the zinc salt solution to the glycine solution while maintaining the pH of the reaction mixture between 5 and 7. This can be achieved by simultaneously adding a sodium hydroxide solution to control the pH.
Precipitation: The reaction results in the formation of a white precipitate of glycine zinc salt dihydrate. Allow the precipitate to age in the reaction mixture for several hours to ensure complete formation.
Filtration and Drying: Filter the precipitate under reduced pressure and dry it to obtain the final product, glycine zinc salt dihydrate, in the form of tabular white crystals.
Industrial Production Methods
Industrial production of glycine zinc salt dihydrate follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of reaction kettles, controlled heating, and efficient filtration and drying systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Glycine zinc salt dihydrate undergoes various chemical reactions, including:
Complexation Reactions:
Substitution Reactions: The zinc ion in the compound can be replaced by other metal ions under specific conditions, leading to the formation of new coordination compounds.
Hydrolysis: In the presence of water, glycine zinc salt dihydrate can undergo hydrolysis, breaking down into its constituent components.
Common Reagents and Conditions
Common reagents used in reactions involving glycine zinc salt dihydrate include acids, bases, and other metal salts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving glycine zinc salt dihydrate depend on the specific reaction conditions. For example, hydrolysis may yield free glycine and zinc ions, while substitution reactions can produce new metal-glycine complexes .
Scientific Research Applications
Glycine zinc salt dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a reagent in various chemical reactions.
Biology: The compound’s role in biological systems is studied to understand its effects on cellular processes and its potential as a dietary supplement.
Medicine: Research explores its potential therapeutic applications, such as its use in wound healing and as an anti-inflammatory agent.
Industry: Glycine zinc salt dihydrate is used in the production of dietary supplements, animal feed additives, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of glycine zinc salt dihydrate involves its interaction with biological molecules and cellular pathways. In biological systems, glycine acts as an inhibitory neurotransmitter and plays a role in various metabolic processes. The zinc ion in the compound can interact with enzymes and proteins, influencing their activity and function. The combined effects of glycine and zinc contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to glycine zinc salt dihydrate include:
Zinc acetate: A simple zinc salt used in various applications, including as a dietary supplement.
Zinc carbonate: Another zinc salt with applications in medicine and industry.
Zinc gluconate: A zinc salt used in dietary supplements and as a therapeutic agent
Uniqueness
Glycine zinc salt dihydrate is unique due to its specific coordination structure, which combines the properties of glycine and zinc. This unique structure enhances its stability, bioavailability, and potential therapeutic effects compared to other zinc salts. Its ability to form complexes with other ligands also adds to its versatility and range of applications .
Properties
Molecular Formula |
C4H14N2O6Zn |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-aminoacetic acid;zinc;dihydrate |
InChI |
InChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2; |
InChI Key |
SUPCYPIBWBIVNR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


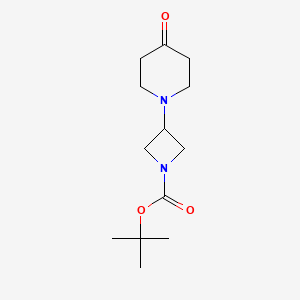
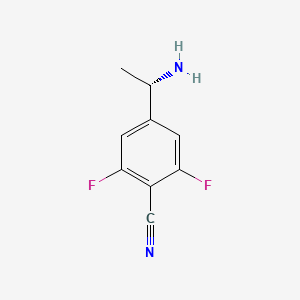
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
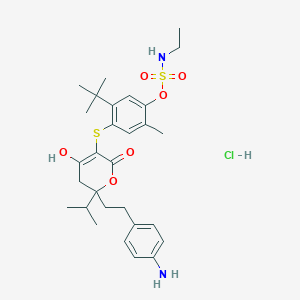
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
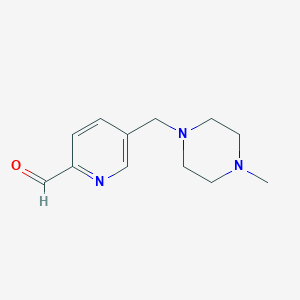

![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)

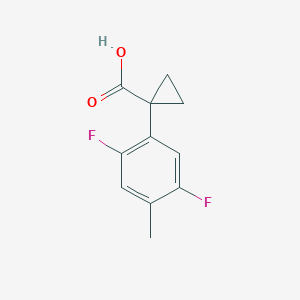
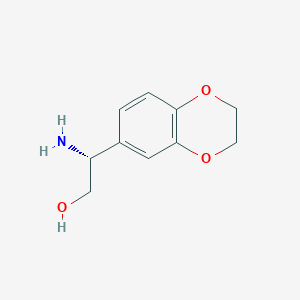
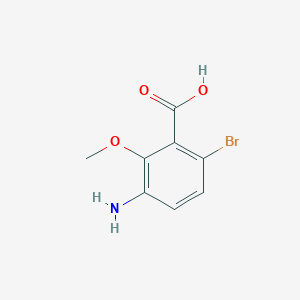
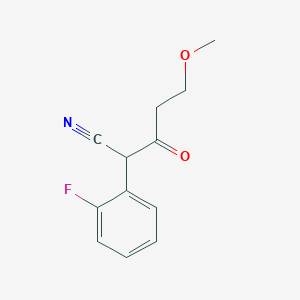
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)
